molecular formula C11H13BrS B8028956 1-Bromo-3-(cyclopentylthio)benzene

1-Bromo-3-(cyclopentylthio)benzene

Cat. No.: B8028956
M. Wt: 257.19 g/mol
InChI Key: KFQHNTZNSOTOIM-UHFFFAOYSA-N
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Description

1-Bromo-3-(cyclopentylthio)benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a bromine atom at the first position and a cyclopentylthio group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(cyclopentylthio)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(cyclopentylthio)benzene. The bromination reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) to facilitate the electrophilic aromatic substitution reaction .

Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 3-(cyclopentylthio)benzene is reacted with a brominating agent in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reaction conditions. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(cyclopentylthio)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Bromo-3-(cyclopentylthio)benzene involves its interaction with various molecular targets and pathways. The bromine atom and the cyclopentylthio group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(cyclopentylthio)benzene: Similar structure but with the cyclopentylthio group at the fourth position.

    1-Bromo-2-(cyclopentylthio)benzene: Similar structure but with the cyclopentylthio group at the second position.

    1-Chloro-3-(cyclopentylthio)benzene: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

1-Bromo-3-(cyclopentylthio)benzene is unique due to the specific positioning of the bromine and cyclopentylthio groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

1-bromo-3-cyclopentylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrS/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQHNTZNSOTOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Iodocyclopentane (3.93 ml) was added to a mixture of 3-bromobenzenethiol and potassium carbonate (5.4 g) in acetone (50 ml) and the reaction was stirred under nitrogen for 1.5 h. A further portion of iodocyclopentane (2 ml) was added and the mixture was stirred for 1 h. The solvent was evaporated and the residue was partitioned between water and EtOAc. he combined organic extracts were washed with NaOH (2N), brine and dried (Na2SO4). The resulting oil was purified using biotage™ chromatography on silica using cyclohexane as eluant to give the title compound (3.6 g). LCMS RT=4.1 min
Quantity
3.93 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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